7-(2-Methoxyethoxy)quinazolin-4(1H)-one is a substituted quinazolinone derivative. Quinazolinones are a class of nitrogen-containing heterocyclic compounds that have gained significant attention in medicinal chemistry due to their diverse biological activities. [, , , , ] The 7-(2-methoxyethoxy) substituent introduces specific physicochemical properties that may influence the compound's interactions with biological targets. [] This compound serves as a crucial building block for developing novel pharmaceutical agents, particularly those targeting tyrosine kinases involved in various diseases like cancer and gastrointestinal stromal tumors (GISTs). []
7-(2-Methoxyethoxy)quinazolin-4(1H)-one is a compound belonging to the quinazolinone family, characterized by a quinazolinone core structure substituted with a methoxyethoxy group. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound is particularly notable for its potential applications in medicinal chemistry and drug development.
The compound can be classified as a quinazolinone derivative, which falls under the category of heterocyclic compounds. Its structure includes a quinazoline ring, which is a bicyclic structure containing two nitrogen atoms. The presence of the methoxyethoxy substituent enhances its solubility and bioactivity, making it a subject of interest in pharmacological studies.
The synthesis of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one typically involves several key steps:
7-(2-Methoxyethoxy)quinazolin-4(1H)-one can undergo various chemical reactions typical of quinazolinones:
The mechanism of action for 7-(2-Methoxyethoxy)quinazolin-4(1H)-one primarily involves its interaction with biological targets such as enzymes or receptors. For instance:
Property | Value |
---|---|
Molecular Weight | 230.25 g/mol |
Melting Point | 180–220 °C |
Solubility | Soluble in DMSO, ethanol |
NMR (1H) | δ 3.68 (OCH2), δ 6.5–8.5 (aromatic protons) |
7-(2-Methoxyethoxy)quinazolin-4(1H)-one has significant potential in various fields:
Quinazolinone derivatives have evolved from natural alkaloid isolates to indispensable scaffolds in modern drug design. The first quinazoline derivative, synthesized by Griess in 1869 via anthranilic acid and cyanogen reaction, laid the foundation for subsequent therapeutic exploration [5]. The mid-20th century marked a turning point with the clinical introduction of methaqualone (1951), a sedative-hypnotic quinazolinone that validated the scaffold's pharmacological relevance [3]. Contemporary oncology has been revolutionized by EGFR-targeting quinazolinones like erlotinib, FDA-approved for non-small cell lung cancer (NSCLC) in 2004, which inhibits tyrosine kinase activity by competitively binding ATP sites [1]. This historical trajectory demonstrates a continuous expansion of therapeutic applications, positioning quinazolinones as privileged structures in anticancer, antimicrobial, and central nervous system (CNS) drug development.
Table 1: Evolution of Key Quinazolinone-Based Therapeutics
Era | Compound | Therapeutic Application | Significance |
---|---|---|---|
1869 | Griess' bicyanoamido benzoyl | Synthetic prototype | First synthesized quinazoline derivative |
1951 | Methaqualone | Sedative-hypnotic | First marketed quinazolinone drug |
2004 | Erlotinib | NSCLC EGFR inhibitor | Validated quinazolinones as targeted anticancer agents |
2010s | Advanced derivatives (e.g., osimertinib) | Drug-resistant cancer therapy | Overcame T790M resistance mutation in EGFR |
The quinazolin-4(1H)-one core exhibits exceptional molecular recognition versatility due to its balanced amphiphilic character and hydrogen-bonding capabilities. The pyrimidine ring's N1 and C2 positions serve as hydrogen bond acceptors, while N3 can function as both donor and acceptor [3] [5]. This enables:
The scaffold's synthetic flexibility facilitates strategic modifications at C2, N3, C6, and C7 positions. For instance, electron-donating groups at C6/C7 (e.g., methoxyethoxy) enhance DNA intercalation capacity in anticancer derivatives, while bulky C2 substituents modulate kinase selectivity profiles [1] [7]. These properties collectively establish the quinazolinone core as a "molecular chameleon" adaptable to diverse target classes.
7-(2-Methoxyethoxy)quinazolin-4(1H)-one has emerged as a strategic intermediate for developing kinase inhibitors, particularly EGFR-targeted anticancer agents. The 7-(2-methoxyethoxy) side chain confers:
Recent studies demonstrate its utility as a precursor to triazole-functionalized erlotinib analogs showing potent activity against gefitinib-resistant HCC827GR lung cancer cells (IC50 2.38-10.02 μM) [1]. Additionally, its structural compatibility with dihydroquinazolinone hybridization enables novel PARP10 inhibitors with dual anticancer mechanisms [7]. The compound's synthetic tractability positions it as a cornerstone for next-generation targeted therapies addressing drug resistance challenges.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9